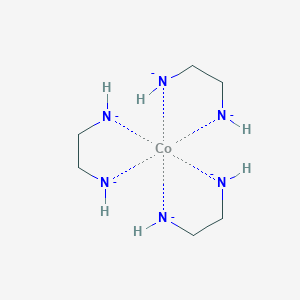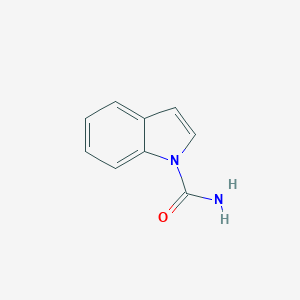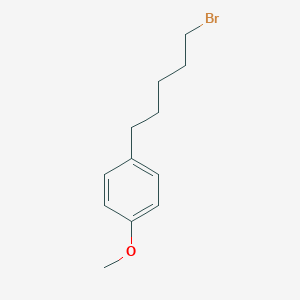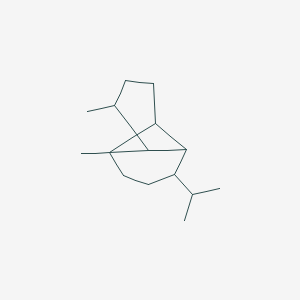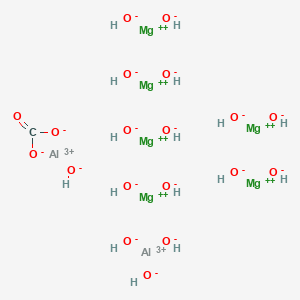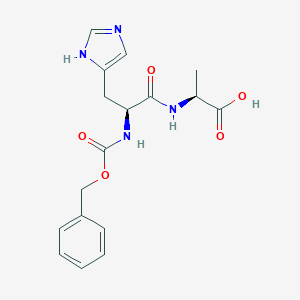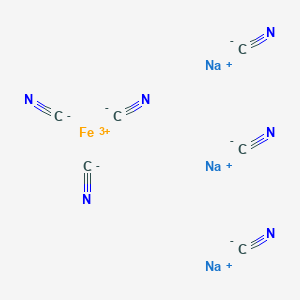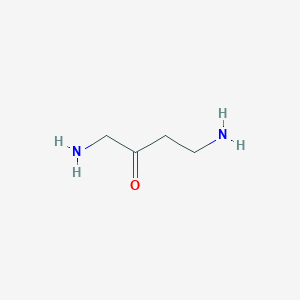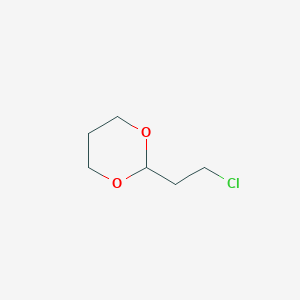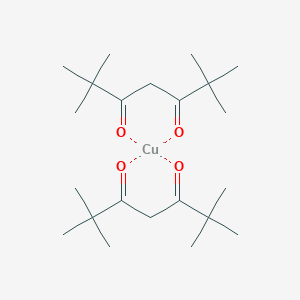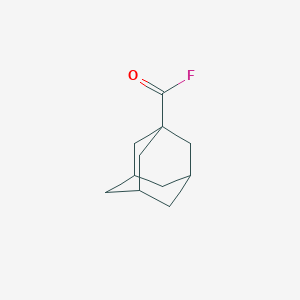
Adamantane-1-carbonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantane-1-carbonyl fluoride is a synthetic compound that belongs to the class of fluorinated carbonyl compounds. It is a highly reactive and versatile compound that finds numerous applications in scientific research.
Applications De Recherche Scientifique
Adamantane-1-carbonyl fluoride has numerous applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. It is also used as a building block for the synthesis of other compounds, including pharmaceuticals and agrochemicals. Additionally, it is used as a fluorinating agent in the synthesis of radiolabeled compounds for use in positron emission tomography (PET) imaging.
Mécanisme D'action
The mechanism of action of adamantane-1-carbonyl fluoride is based on its ability to act as a fluorinating agent. It reacts with a variety of functional groups, including alcohols, amines, and carboxylic acids, to introduce a fluorine atom. This fluorine atom can alter the properties of the compound, including its reactivity, solubility, and biological activity.
Effets Biochimiques Et Physiologiques
Adamantane-1-carbonyl fluoride has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can react with a variety of biological molecules, including proteins and nucleic acids. This reactivity can lead to changes in the structure and function of these molecules, which can have downstream effects on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
Adamantane-1-carbonyl fluoride has several advantages for use in lab experiments. It is a highly reactive and versatile compound that can be used in a variety of synthetic reactions. Additionally, its ability to introduce a fluorine atom can alter the properties of the compound, making it useful for studying the effect of fluorine substitution on biological activity. However, its high reactivity also makes it difficult to handle, and it must be stored and handled with care.
Orientations Futures
There are several future directions for research involving adamantane-1-carbonyl fluoride. One area of interest is the development of new synthetic methods for the preparation of fluorinated compounds. Additionally, the use of adamantane-1-carbonyl fluoride as a fluorinating agent in PET imaging is an area of active research. Finally, the use of adamantane-1-carbonyl fluoride in the development of new pharmaceuticals and agrochemicals is an area of interest, particularly in the development of compounds with improved biological activity and selectivity.
Conclusion:
In conclusion, adamantane-1-carbonyl fluoride is a highly reactive and versatile compound that finds numerous applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds, and is also used as a building block for the synthesis of other compounds. Its ability to introduce a fluorine atom can alter the properties of the compound, making it useful for studying the effect of fluorine substitution on biological activity. However, its high reactivity also makes it difficult to handle, and it must be stored and handled with care. There are several future directions for research involving adamantane-1-carbonyl fluoride, including the development of new synthetic methods and the use of adamantane-1-carbonyl fluoride in the development of new pharmaceuticals and agrochemicals.
Méthodes De Synthèse
Adamantane-1-carbonyl fluoride is synthesized through the reaction of adamantane with phosgene gas. The reaction takes place in the presence of a catalyst such as aluminum chloride or iron(III) chloride. The resulting product is a colorless liquid that is highly reactive and must be handled with care.
Propriétés
Numéro CAS |
10405-61-5 |
|---|---|
Nom du produit |
Adamantane-1-carbonyl fluoride |
Formule moléculaire |
C11H15FO |
Poids moléculaire |
182.23 g/mol |
Nom IUPAC |
adamantane-1-carbonyl fluoride |
InChI |
InChI=1S/C11H15FO/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2 |
Clé InChI |
RGDWWJZTKRRCIM-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)F |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)F |
Synonymes |
Tricyclo[3.3.1.13,7]decane-1-carbonyl fluoride (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



